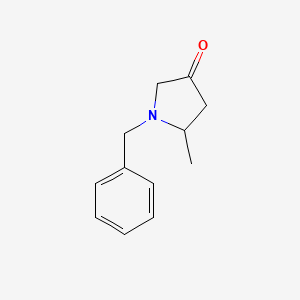
1-Benzyl-5-methylpyrrolidin-3-one
Vue d'ensemble
Description
1-Benzyl-5-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1-Benzyl-5-methylpyrrolidin-3-one and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-Benzyl-5-methylpyrrolidin-3-one consists of a pyrrolidinone ring with a benzyl group attached to one carbon and a methyl group attached to another .Physical And Chemical Properties Analysis
1-Benzyl-5-methylpyrrolidin-3-one is a liquid at room temperature .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Benzyl-5-methylpyrrolidin-3-one, focusing on six unique fields:
Pharmaceutical Development
1-Benzyl-5-methylpyrrolidin-3-one is a valuable scaffold in medicinal chemistry due to its potential pharmacological activities. Researchers have explored its derivatives for developing new drugs with antimicrobial, anti-inflammatory, and anticancer properties . Its structural versatility allows for modifications that can enhance bioactivity and selectivity, making it a promising candidate for drug discovery.
Neuropharmacology
In neuropharmacology, 1-Benzyl-5-methylpyrrolidin-3-one derivatives have been investigated for their potential as central nervous system (CNS) agents. These compounds can interact with neurotransmitter systems, offering potential therapeutic benefits for conditions such as depression, anxiety, and neurodegenerative diseases . Their ability to cross the blood-brain barrier makes them particularly interesting for CNS-targeted therapies.
Synthetic Organic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry. Its unique structure allows for the synthesis of various complex molecules, including natural products and other heterocyclic compounds . Researchers utilize it to develop new synthetic methodologies and to explore reaction mechanisms, contributing to advancements in chemical synthesis techniques.
Material Science
In material science, 1-Benzyl-5-methylpyrrolidin-3-one is used in the development of novel polymers and materials with specific properties. Its incorporation into polymer backbones can enhance material characteristics such as thermal stability, mechanical strength, and chemical resistance . These materials have potential applications in coatings, adhesives, and high-performance composites.
Agricultural Chemistry
The compound has applications in agricultural chemistry, particularly in the development of agrochemicals. Derivatives of 1-Benzyl-5-methylpyrrolidin-3-one have been studied for their potential as herbicides, insecticides, and fungicides . Their effectiveness in protecting crops from pests and diseases can contribute to increased agricultural productivity and sustainability.
Analytical Chemistry
In analytical chemistry, 1-Benzyl-5-methylpyrrolidin-3-one is used as a reference standard and reagent. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, including chromatography and spectroscopy . This ensures accuracy and reliability in the quantification and identification of various substances in complex mixtures.
Safety and Hazards
The safety information for 1-Benzyl-5-methylpyrrolidin-3-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
1-benzyl-5-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPHLMHWFYQKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2375693.png)
![4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2375696.png)
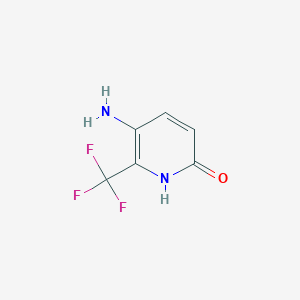
![4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2375700.png)
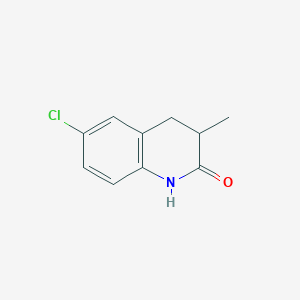
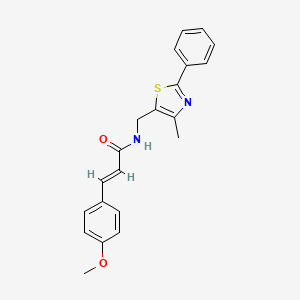
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2375703.png)

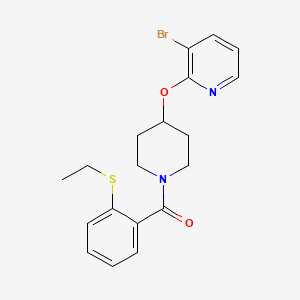
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2375710.png)
![5H-indeno[1,2-d]pyrimidine](/img/structure/B2375711.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2375712.png)
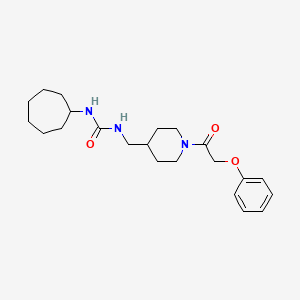
![N-[2-(1-Hydroxycyclopentyl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2375716.png)